5-Bromo-8-(trifluoromethyl)isoquinoline
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Overview
Description
5-Bromo-8-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core Isoquinolines are a class of compounds known for their presence in various natural products and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 8-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The isoquinoline core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted isoquinolines.
Scientific Research Applications
5-Bromo-8-(trifluoromethyl)isoquinoline has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-(trifluoromethoxy)quinoline: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Fluorinated Quinolines: A broader class of compounds with similar fluorine-containing substituents.
Uniqueness
5-Bromo-8-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C10H5BrF3N |
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Molecular Weight |
276.05 g/mol |
IUPAC Name |
5-bromo-8-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-9-2-1-8(10(12,13)14)7-5-15-4-3-6(7)9/h1-5H |
InChI Key |
VQSZFKRMUOJDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(F)(F)F)Br |
Origin of Product |
United States |
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